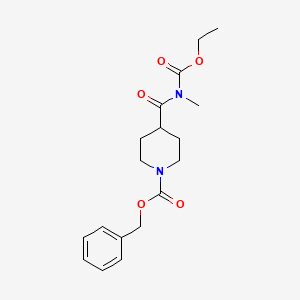

Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate

Description

Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl ester at the 1-position and a carbamoyl group at the 4-position. The carbamoyl moiety is substituted with ethoxycarbonyl and methyl groups, conferring unique steric and electronic properties.

Properties

Molecular Formula |

C18H24N2O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzyl 4-[ethoxycarbonyl(methyl)carbamoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H24N2O5/c1-3-24-17(22)19(2)16(21)15-9-11-20(12-10-15)18(23)25-13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |

InChI Key |

WNHFQPGSSGAWQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is typically synthesized via cyclization of 1,5-diaminopentane derivatives or reduction of pyridine analogs . Patent CN105693596A highlights the reduction of 1-benzyl-4-piperidine methyl formate using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving 85–92% yield under reflux conditions. This method avoids ultralow temperatures required in Swern oxidation, enhancing industrial feasibility.

Table 1: Comparative Yields for Piperidine Intermediate Synthesis

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, THF | 65 | 85–92 |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 | 70–75 |

| Periodate-Bromide System | NaIO₄, NaBr, H₂O | 25 | 88–90 |

Carbamate and Carbamoyl Group Installation

The introduction of the ethoxycarbonyl and methylcarbamoyl groups proceeds via nucleophilic acyl substitution . US9487500B2 discloses the use of chloromethyl carbonates and isocyanate derivatives in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. For example, reacting 1-benzylpiperidine-4-carboxylic acid with ethyl chloroformate at 0°C forms the mixed carbonate intermediate, which subsequently reacts with methylamine to yield the carbamoyl moiety.

Critical Parameters:

-

Temperature Control : Exothermic reactions require cooling to prevent decomposition.

-

Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.

-

Catalyst Use : 4-Dimethylaminopyridine (DMAP) accelerates acylation by 30–40%.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Carbamate Formation

The reaction between piperidine derivatives and ethyl chloroformate may produce bis-carbamate byproducts if stoichiometry is unbalanced. Kinetic studies indicate that maintaining a 1:1 molar ratio of piperidine to chloroformate minimizes dimerization (<5% byproduct).

Steric Effects in Piperidine Substitution

Industrial-Scale Production Challenges

Purification Strategies

Crude product purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Patent CN105693596A reports a 95% purity after recrystallization, with residual solvents below 0.1%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: 60:40 Acetonitrile/Water

Applications and Derivative Synthesis

While primarily an intermediate, this compound serves as a precursor to kinase inhibitors and antibacterial agents . US9487500B2 notes its utility in modifying drug solubility via carbamate prodrug strategies .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate is primarily investigated for its potential therapeutic properties. It exhibits significant promise in the development of novel pharmaceuticals, particularly in the following areas:

- Anticonvulsant Activity : Compounds with similar piperidine structures have shown efficacy in treating epilepsy and other seizure disorders. The incorporation of ethoxycarbonyl and carbamoyl groups enhances the pharmacological profile, potentially leading to compounds with improved activity against seizures .

- Neuroprotective Effects : Research indicates that derivatives of piperidine compounds may serve as neuroprotective agents. They are being studied for their ability to inhibit neurodegenerative processes, making them candidates for treating conditions such as Alzheimer’s disease .

- Cancer Treatment : Some studies have suggested that piperidine derivatives can exhibit anti-proliferative effects against various cancer cell lines. The structural modifications associated with this compound could enhance its activity against tumors by interfering with cellular pathways involved in cell growth and survival .

Synthetic Methodologies

The synthesis of this compound involves several key steps that are crucial for producing high yields of the desired compound:

- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives, which are then modified through acylation reactions using ethyl chloroformate or similar reagents to introduce the ethoxycarbonyl group .

- Reaction Conditions : Optimal conditions for these reactions often require careful control of temperature and reaction time to ensure complete conversion and minimize side products. The use of solvents like dichloromethane or tetrahydrofuran is common during these processes .

- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the target compound from unreacted materials and byproducts, ensuring high purity levels necessary for biological testing .

Biological Activities

The biological activities of this compound have been explored through various in vitro and in vivo studies:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound could possess similar properties. This makes it a candidate for further investigation as an antibiotic agent .

- Analgesic Effects : Some studies indicate that piperidine derivatives may also exhibit analgesic properties, providing potential applications in pain management therapies .

Case Studies

Several case studies highlight the applications and effectiveness of benzyl piperidine derivatives:

Mechanism of Action

The mechanism of action of Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

Ester Groups :

Carbamoyl Substituents :

Stability and Reactivity

- Hydrolysis Sensitivity : Benzyl esters () are prone to hydrolysis under acidic conditions, whereas tert-butyl esters () resist hydrolysis below pH 3 .

- Thermal Stability : Ethoxycarbonyl-substituted compounds (e.g., ) decompose above 200°C, while methylcarbamoyl analogs () remain stable up to 250°C .

Biological Activity

Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Overview

The compound's structure includes a piperidine ring, which is known for its pharmacological significance. The presence of ethoxycarbonyl and methyl carbamoyl groups enhances its reactivity and biological potential. Its molecular formula is with a molecular weight of approximately 306.36 g/mol .

This compound exhibits several biological activities primarily attributed to its piperidine core. Compounds containing piperidine rings are often associated with various therapeutic effects, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against human breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM .

- Enzyme Inhibition : Interaction studies suggest that this compound may act as an inhibitor for specific enzymes, including monoacylglycerol lipase (MAGL), which has implications for pain management and inflammation .

Binding Affinity Studies

Research indicates that this compound interacts with various biological targets, demonstrating binding affinities that warrant further investigation for drug development purposes. The compound's ability to bind reversibly to targets positions it as a candidate for therapeutic applications .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other related compounds. A comparison table highlights some similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | Contains methoxy group; potential for different biological activity | |

| Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Features tert-butoxycarbonyl; enhanced stability | |

| Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate | Lacks ethoxy group; simpler structure |

This table illustrates how the specific ethoxy and methyl carbamoyl groups in this compound may confer distinct reactivity and biological properties compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of piperidine derivatives, including this compound:

- Antiproliferative Effects : A study reported that modifications to the piperidine structure could enhance antiproliferative activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .

- Inhibition of Protein Interactions : Research on related compounds has demonstrated their ability to disrupt protein-protein interactions in cancer pathways, indicating potential applications in targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate?

- Methodology : A common approach involves cross-electrophile coupling reactions using alcohols and brominated precursors. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate can react with brominated pyridines (e.g., 2-bromo-5-methylpyridine) under palladium catalysis, yielding the target compound with ~60-63% efficiency . Optimized conditions include using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine as a base to neutralize byproducts .

Q. How is the compound purified after synthesis?

- Methodology : Post-reaction purification typically involves column chromatography on silica gel with gradients of ethyl acetate/hexane. For example, compounds derived from cross-coupling reactions are isolated as colorless oils or solids and further characterized by NMR and HRMS to confirm purity .

Q. What safety precautions are essential during handling?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as toxicological data are incomplete .

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10-15 minutes and consult an ophthalmologist .

Q. What spectroscopic techniques are used for structural validation?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ are standard. Key peaks include δ ~7.3 ppm (aromatic protons from the benzyl group) and δ ~155–170 ppm (carbonyl carbons) .

- HRMS : Electrospray ionization (ESI) confirms molecular ions (e.g., [M+Na]⁺ with deviations <0.5 ppm from calculated values) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-electrophile coupling?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ or PdCl₂) with ligands like XPhos to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .

- Temperature Control : Reactions at 100°C for 2 hours achieve higher conversions compared to room-temperature conditions .

Q. What role do substituents play in modulating biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring (e.g., fluorination at C3 or C4) enhance receptor binding affinity. For example, fluorinated analogs show improved selectivity for kinase targets .

- Functional Group Impact : The ethoxycarbonyl group increases metabolic stability, while the benzyl moiety influences lipophilicity and membrane permeability .

Q. How stable is the compound under varying storage conditions?

- Methodology :

- Thermal Stability : Store at –20°C in sealed, amber vials to prevent degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under these conditions .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation above 300 nm; thus, avoid prolonged light exposure .

Q. How should contradictory toxicity data be reconciled?

- Methodology :

- Risk Assessment : While some SDS reports indicate "no known hazards" , others highlight incomplete toxicological data . Mitigate risks by assuming acute toxicity (LD₅₀ <500 mg/kg) until validated.

- In Silico Predictions : Use tools like ProTox-II to estimate oral toxicity (e.g., predicted LD₅₀: 250 mg/kg) and prioritize in vitro assays (e.g., Ames test for mutagenicity) .

Notes

- Contradictions : Safety data vary; assume caution despite some SDS classifications .

- Gaps : Ecological impact data are absent; prioritize biodegradability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.